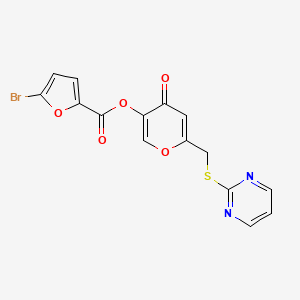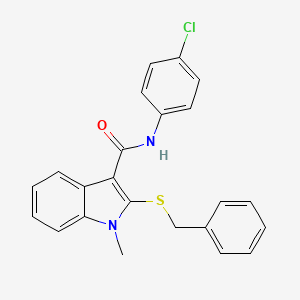![molecular formula C13H14N4 B3002603 3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone CAS No. 109473-24-7](/img/structure/B3002603.png)
3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone” is a chemical compound with the molecular formula C13H14N4 . It is a derivative of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with two adjacent nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the search results .Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrazoline derivatives, such as “3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone”, have been studied for their antioxidant properties. These compounds can scavenge free radicals and reactive oxygen species (ROS), which are linked to oxidative stress and disease development . The ability to inhibit oxidative stress makes these derivatives potential candidates for treating diseases where oxidative damage is a key factor.
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazoline derivatives is another significant area of research. Due to their chemical structure, these compounds can modulate the body’s inflammatory response, making them useful in the development of new anti-inflammatory drugs .
Antidepressant Effects
Research has indicated that certain pyrazoline derivatives exhibit antidepressant effects. This is attributed to their interaction with neurotransmitter systems in the brain, which can be beneficial for developing novel treatments for depression .
Anticonvulsant Properties
Pyrazoline derivatives have been reported to possess anticonvulsant activities, which could be valuable in creating new medications for the management of seizure disorders .
Antitumor Activities
The antitumor potential of pyrazoline derivatives is a promising field of study. These compounds have shown activity against various cancer cell lines, suggesting their use in cancer therapy .
Antibacterial and Antifungal Properties
Pyrazoline derivatives have demonstrated antibacterial and antifungal activities, making them interesting candidates for the development of new antimicrobial agents .
Acetylcholinesterase Inhibition
These derivatives have been studied for their ability to inhibit acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Inhibition of AchE is a strategy used in the treatment of diseases like Alzheimer’s .
Synthetical Utility in Organic Chemistry
The structural versatility of pyrazoline derivatives allows for their use in various synthetic applications. They can serve as intermediates in the synthesis of more complex chemical entities, which are crucial in pharmaceutical and industrial fields .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, more research could be conducted to understand its synthesis methods, chemical reactions, mechanism of action, and safety profile.
Mecanismo De Acción
Biochemical Pathways
More research is needed to understand the compound’s effects on cellular pathways .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
(3-propan-2-yl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-7(2)11-10-12(15-14)8-5-3-4-6-9(8)13(10)17-16-11/h3-7,14,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVBVWNPFZOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=C3C=CC=CC3=C2N=N)NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
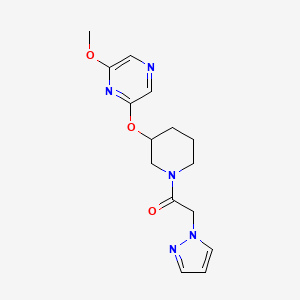
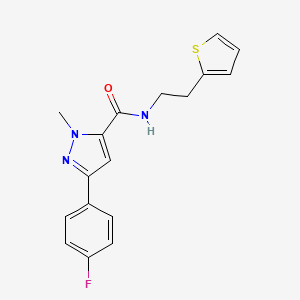
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)

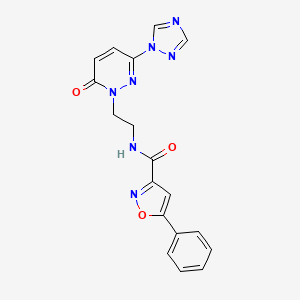
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
